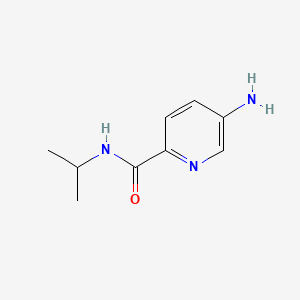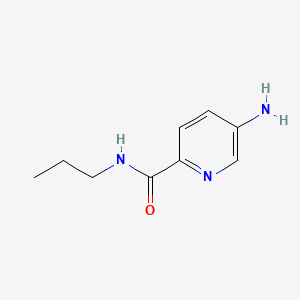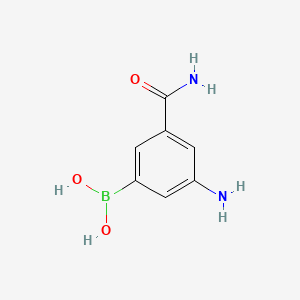
3-氨基-5-氨甲酰基苯基硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-carbamoylphenylboronic acid is a chemical compound with the CAS Number: 1801408-17-2 and a linear formula of C7H9BN2O3 . It has a molecular weight of 179.97 .
Molecular Structure Analysis
The InChI code for 3-Amino-5-carbamoylphenylboronic acid is1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11) . The InChI key is SGUFPLUNZOZMTQ-UHFFFAOYSA-N . Its molecular weight is 179.97 . More specific physical and chemical properties were not found in the search results.
作用机制
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.
Mode of Action
The mode of action of 3-Amino-5-carbamoylphenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are used to transfer organic groups to palladium complexes in a process known as transmetalation .
Biochemical Pathways
Given its use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions , it likely contributes to the formation of carbon-carbon bonds in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of 3-Amino-5-carbamoylphenylboronic acid can be influenced by various environmental factors. For instance, the success of Suzuki-Miyaura cross-coupling reactions, in which this compound is often used, depends on factors such as temperature, pH, and the presence of a palladium catalyst .
实验室实验的优点和局限性
The main advantage of using 3-Amino-5-carbamoylphenylboronic acid in laboratory experiments is its versatility. It can be used in a variety of synthetic and research applications. In addition, 3-Amino-5-carbamoylphenylboronic acid is relatively easy to synthesize and is relatively stable. The main limitation of using 3-Amino-5-carbamoylphenylboronic acid in laboratory experiments is its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are a number of potential future directions for research involving 3-Amino-5-carbamoylphenylboronic acid. These include the development of new drugs, the study of enzyme-catalyzed reactions, the synthesis of organometallic compounds, the study of molecular recognition, and the study of its biochemical and physiological effects. In addition, further research into the mechanism of action of 3-Amino-5-carbamoylphenylboronic acid and its effects on the GABA-A receptor could lead to the development of new treatments for anxiety and depression. Finally, further research into the synthesis of 3-Amino-5-carbamoylphenylboronic acid could lead to the development of new compounds with potential therapeutic applications.
合成方法
3-Amino-5-carbamoylphenylboronic acid can be synthesized in a variety of ways. One method involves the reaction of 3-aminobenzaldehyde and boronic acid in the presence of a base. This reaction produces a mixture of 3-Amino-5-carbamoylphenylboronic acid and other boronic acid derivatives. Another method involves the reaction of 3-aminobenzaldehyde with a boronic ester, such as p-toluenesulfonylboronic ester, in the presence of a base. This reaction produces a mixture of 3-Amino-5-carbamoylphenylboronic acid and other boronic acid derivatives.
科学研究应用
传感应用
3-氨基-5-氨甲酰基苯基硼酸: 由于其与二醇和氟化物或氰化物阴离子等强路易斯碱的相互作用,被广泛应用于各种传感应用 。这种相互作用在均相测定和非均相检测中都至关重要,能够开发出在传感材料界面或样品主体内部运行的传感器。
蛋白质操作的生化工具
该化合物作为蛋白质操作和修饰的生化工具发挥着重要作用 。它与二醇的关键相互作用使其可用于生物标记,这对于追踪和研究生物系统内的蛋白质至关重要。
血糖监测和胰岛素输送
在医疗领域,3-氨基-5-氨甲酰基苯基硼酸衍生物被整合到含苯硼酸基团的水凝胶中,用于血糖监测和胰岛素输送系统 。这些系统利用该化合物对含二醇分子(如葡萄糖)的响应性,使其成为糖尿病管理的潜在替代方案。
药物应用
该化合物因其治疗潜力而受到探索,尤其是在合成旨在增强抗肿瘤活性和肿瘤靶向性的藁本内酯-桦木酸氨基酸衍生物中 。这表明其在开发新的癌症治疗方法中的重要意义。
医学诊断
在诊断方面,3-氨基-5-氨甲酰基苯基硼酸是开发新的诊断方法的研究的一部分,包括其在质谱检测中的应用,以提供较低的灵敏度来检测各种生物分子 。
环境科学
环境研究利用该化合物的特性来了解大气胺的转化过程及其对气溶胶形成和老化的贡献 。这对解决与空气污染和气候变化相关的问题至关重要。
分析化学
分析化学家使用3-氨基-5-氨甲酰基苯基硼酸作为各种分析中的标准品或试剂,包括蛋白质组学和食品检测 。其精确的相互作用和反应使其成为开发准确测试方法的宝贵组成部分。
农业研究
在农业中,操纵氨基酸代谢(包括3-氨基-5-氨甲酰基苯基硼酸等化合物)是提高作物氮利用效率和促进可持续农业实践的一种策略 。
生化分析
Biochemical Properties
3-Amino-5-carbamoylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a vital role in numerous physiological processes. The boronic acid moiety of 3-Amino-5-carbamoylphenylboronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of significant interest in the development of therapeutic agents targeting protease-related diseases .
Cellular Effects
The effects of 3-Amino-5-carbamoylphenylboronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Amino-5-carbamoylphenylboronic acid can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 3-Amino-5-carbamoylphenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of serine proteases, as mentioned earlier. The boronic acid moiety of 3-Amino-5-carbamoylphenylboronic acid forms a reversible covalent bond with the active site serine residue, leading to enzyme inhibition. This interaction prevents the protease from cleaving its substrate, thereby modulating various physiological processes. Additionally, 3-Amino-5-carbamoylphenylboronic acid can interact with other biomolecules, such as kinases and transcription factors, influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-5-carbamoylphenylboronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 3-Amino-5-carbamoylphenylboronic acid may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 3-Amino-5-carbamoylphenylboronic acid can result in sustained inhibition of target enzymes and prolonged alterations in cellular function .
Dosage Effects in Animal Models
The effects of 3-Amino-5-carbamoylphenylboronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, 3-Amino-5-carbamoylphenylboronic acid may exhibit toxic effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity. These findings highlight the importance of careful dosage optimization in the use of 3-Amino-5-carbamoylphenylboronic acid in therapeutic applications .
Metabolic Pathways
3-Amino-5-carbamoylphenylboronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with distinct biochemical properties. Additionally, 3-Amino-5-carbamoylphenylboronic acid can influence metabolic flux by modulating the activity of key metabolic enzymes. These interactions can result in changes in metabolite levels and alterations in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Amino-5-carbamoylphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as solute carrier family proteins. Once inside the cell, 3-Amino-5-carbamoylphenylboronic acid can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 3-Amino-5-carbamoylphenylboronic acid is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through the presence of targeting signals. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the subcellular localization and activity of 3-Amino-5-carbamoylphenylboronic acid. These factors play a crucial role in determining the compound’s function within the cell .
属性
IUPAC Name |
(3-amino-5-carbamoylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUFPLUNZOZMTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

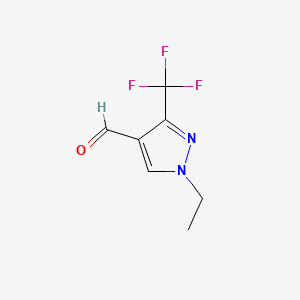
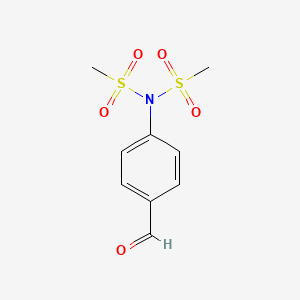

![(2S)-1-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaen-12-yl]pyrrolidine-2-carboxamide](/img/structure/B581799.png)

![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B581802.png)
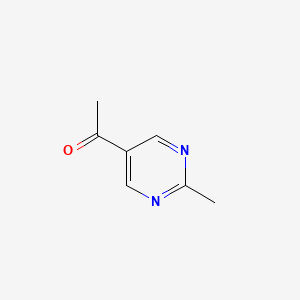
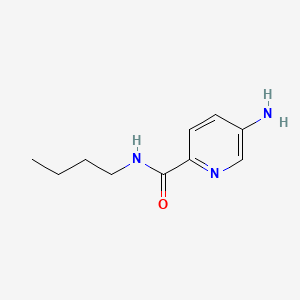
![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)
